Sodium pyrovanadate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

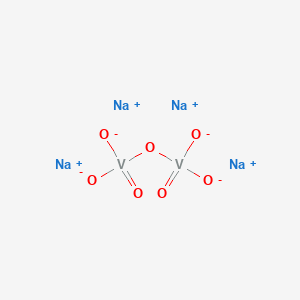

Sodium pyrovanadate, with the chemical formula Na₄V₂O₇, is an important intermediate compound in the sodium roasting converter slag. It is a colorless, crystalline solid that is soluble in water but insoluble in alcohol. This compound is primarily used in the metallurgical and chemical industries due to its unique physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium pyrovanadate can be synthesized by a solid-state reaction using sodium carbonate (Na₂CO₃) and vanadium pentoxide (V₂O₅) as raw materials. The reaction is typically carried out at high temperatures, around 540°C, where carbon dioxide gas escapes, indicating the progression of the reaction . The reaction can be represented as follows:

Na2CO3+V2O5→Na4V2O7+CO2

The preparation process is evaluated using thermodynamic software to ensure the minimum Gibbs free energy principle is met .

Industrial Production Methods: In industrial settings, this compound is produced through the sodium roasting process, where vanadium-bearing slag is roasted with sodium carbonate. This process is followed by water leaching to extract vanadium. The roasting process involves a complex system of multiple oxides, including vanadium pentoxide and sodium oxide .

Análisis De Reacciones Químicas

Types of Reactions: Sodium pyrovanadate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state vanadium compounds.

Reduction: It can be reduced to form lower oxidation state vanadium compounds.

Substitution: Sodium ions in this compound can be substituted with other cations in certain conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly used.

Substitution: Reactions with other metal salts can lead to the substitution of sodium ions.

Major Products Formed:

Oxidation: Higher oxidation state vanadium oxides.

Reduction: Lower oxidation state vanadium oxides.

Substitution: Formation of mixed metal vanadates.

Aplicaciones Científicas De Investigación

Sodium pyrovanadate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other vanadium compounds.

Biology: Studied for its potential biological effects, including its role as an inhibitor of protein tyrosine phosphatases.

Medicine: Investigated for its antidiabetic and anticancer properties due to its ability to modulate various biochemical pathways.

Industry: Utilized in the metallurgical industry for the extraction of vanadium from slag and in the production of vanadium-based alloys

Mecanismo De Acción

The mechanism of action of sodium pyrovanadate involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit protein tyrosine phosphatases, leading to the modulation of signaling pathways involved in cell growth, differentiation, and metabolism . The compound’s ability to form different vanadium species in solution allows it to exert diverse biological effects depending on the specific context and cell type .

Comparación Con Compuestos Similares

Sodium pyrovanadate can be compared with other vanadium compounds such as:

Sodium metavanadate (NaVO₃): Similar in terms of its use in vanadium extraction processes but differs in its chemical structure and properties.

Sodium orthovanadate (Na₃VO₄): Used in similar applications but has a different oxidation state and coordination environment.

Sodium magnesium bis(vanadate) pyrovanadate (Na₆Mg₂(VO₄)₂(V₂O₇)): A complex vanadium oxide with a different crystal structure and coordination environment.

This compound is unique due to its specific chemical structure and its role as an intermediate compound in the sodium roasting process. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both scientific research and industrial applications.

Propiedades

IUPAC Name |

tetrasodium;(dioxido(oxo)vanadio)oxy-dioxido-oxovanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.7O.2V/q4*+1;;;;4*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQXWIFSIGOOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])O[V](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4V2O7, Na4O7V2 |

Source

|

| Record name | sodium pyrovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)